molecular formula C11H24Cl2N2O B1441812 1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride CAS No. 1219964-35-8

1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride

Cat. No.: B1441812
CAS No.: 1219964-35-8
M. Wt: 271.22 g/mol
InChI Key: ILUCRYZALCDVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a nitrogen-containing heterocyclic compound that is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry due to its biological activity and pharmacological properties .

Preparation Methods

The synthesis of 1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of piperidine with formaldehyde and hydrogen chloride to form the intermediate compound, which is then further reacted with piperidinol under controlled conditions to yield the final product. Industrial production methods often employ optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as hypertension, inflammation, and neurological disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

1-(2-Piperidinylmethyl)-4-piperidinol dihydrochloride can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-(piperidin-2-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUCRYZALCDVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCC(CC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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